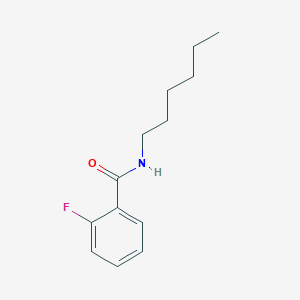

2-fluoro-N-hexylbenzamide

Description

Significance of the Benzamide (B126) Scaffold in Chemical Biology and Medicinal Chemistry

The benzamide scaffold, a benzene (B151609) ring attached to an amide functional group, is a cornerstone in the fields of medicinal chemistry and chemical biology. Its structural and functional properties make it a privileged scaffold, meaning it is a molecular framework that is repeatedly found in biologically active compounds. Benzamide derivatives are known to exhibit a wide array of pharmacological activities. researchgate.net

Research has demonstrated the versatility of the benzamide core in developing therapeutics for a range of conditions. For instance, various substituted benzamides are utilized as treatments for cardiac arrhythmias, while others have shown efficacy as anti-convulsant, anti-inflammatory, analgesic, antidepressant, and antitumor agents. researchgate.net The ability of the benzamide structure to interact with diverse biological targets is a key reason for its prevalence.

Recent research continues to leverage this scaffold for novel therapeutic strategies. Scientists have successfully optimized benzamide-based compounds as potential antimalarial leads. nih.gov In oncology, the benzamide framework has been instrumental in designing small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint pathway, a significant advancement in cancer therapy. acs.orgnih.gov These examples underscore the enduring importance of the benzamide scaffold as a foundational element in the discovery of new bioactive molecules.

Strategic Role of Fluorine Substitution in Modulating Bioactivity and Molecular Interactions within Benzamide Derivatives

Key strategic advantages of fluorine substitution include:

Enhanced Metabolic Stability : Fluorine can be placed at sites on a molecule that are susceptible to metabolic breakdown. The strong C-F bond can block these metabolic pathways, increasing the drug's stability and prolonging its effect. bohrium.comnih.gov

Modulation of Physicochemical Properties : The high electronegativity of fluorine can alter the acidity or basicity (pKa) of nearby functional groups. bohrium.com This can impact a molecule's solubility, membrane permeability, and bioavailability. nih.govbenthamscience.com While substituting hydrogen with fluorine can slightly increase lipophilicity, its primary electronic effects are often more significant. bohrium.com

Increased Binding Affinity : Fluorine can enhance the binding affinity of a ligand to its target protein. nih.govbohrium.com This can occur through favorable interactions, such as dipole-dipole interactions or the formation of specific hydrogen bonds, leading to more potent biological activity.

Conformational Control : A fluorine substituent can influence the preferred three-dimensional shape (conformation) of a molecule, which can be critical for optimal interaction with a biological target. bohrium.com In structural chemistry, fluorine substitution has also been shown to suppress disorder in benzamide crystals, facilitating more precise structural analysis. acs.org

The routine incorporation of fluorine into drug candidates highlights its critical role in optimizing molecular properties for therapeutic applications. nih.gov

Overview of Current and Emerging Research Trajectories for 2-fluoro-N-hexylbenzamide and Related Fluorinated Benzamide Analogs

While specific, in-depth research focused solely on this compound is not extensively documented in public literature, the research trajectories of structurally related fluorinated benzamide analogs provide significant insight into its potential areas of scientific interest. These studies span fields from neurotherapeutics to medical imaging and materials science.

One prominent area of research is in neuroscience . A study on a library of novel fluorinated N-benzamide enaminones identified several compounds with significant anticonvulsant activity. mdpi.com Electrophysiology studies suggested that these analogs may act by selectively modulating voltage-gated sodium channels. mdpi.com This points to a potential research path for this compound and its derivatives as probes or therapeutic leads for neurological disorders.

Another significant application is in diagnostic imaging . Fluorine-18 (B77423), a positron-emitting isotope, is commonly used in Positron Emission Tomography (PET). Researchers have synthesized a series of fluorine-18-labeled benzamide analogues for imaging sigma-2 receptors, which are often overexpressed in solid tumors. nih.gov These radiolabeled compounds showed high tumor uptake, demonstrating their potential as PET imaging agents for cancer diagnosis. nih.gov This suggests a possible application for isotopically labeled this compound in developing new diagnostic tools.

Furthermore, the fundamental structural chemistry of fluorinated benzamides is an active area of investigation. Studies on the crystal structures of compounds like N-Cyclohexyl-2-fluoro-benzamide and various di- and tri-fluorinated benzamide analogs reveal how fluorine substitution influences molecular packing and intermolecular interactions. mdpi.comnih.govmdpi.com Such research is crucial for understanding the solid-state properties of these materials and for rational drug design.

The table below summarizes selected research on compounds analogous to this compound, illustrating the diverse applications being explored for this class of molecules.

| Compound Class/Analog | Key Structural Features | Area of Research | Observed Finding/Application | Reference(s) |

| Fluorinated N-Benzamide Enaminones | Enaminone functionality with a fluorinated benzamide | Anticonvulsant Activity | Showed good anticonvulsant activity in rodent models, potentially by inhibiting voltage-gated sodium channels. | mdpi.com |

| Fluorine-18 Labeled Benzamide Analogs | Benzamide core with a fluorine-18 radiolabel | PET Imaging | Acted as effective ligands for sigma-2 receptors, showing high uptake in tumors. | nih.gov |

| N-Cyclohexyl-2-fluoro-benzamide | Cyclohexyl group instead of a hexyl group | Structural Chemistry | Crystal structure analysis revealed details of hydrogen bonding and molecular conformation. | nih.gov |

| 5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-fluoro-N-hexylbenzamide | Addition of a bulky sulfonyl group | Medicinal Chemistry | Synthesized as a potential therapeutic agent with ongoing research into its biological activity. | ontosight.ai |

| Di- and Tri-fluorinated Benzamides | Multiple fluorine substitutions on the phenyl rings | Structural & Medicinal Chemistry | Synthesis and structural analysis to understand the impact of fluorination patterns on molecular properties. | mdpi.commdpi.com |

The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 349128-58-1 | bldpharm.com |

| Molecular Formula | C13H18FNO | bldpharm.com |

| Molecular Weight | 223.29 g/mol | bldpharm.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H18FNO |

|---|---|

Molecular Weight |

223.29 g/mol |

IUPAC Name |

2-fluoro-N-hexylbenzamide |

InChI |

InChI=1S/C13H18FNO/c1-2-3-4-7-10-15-13(16)11-8-5-6-9-12(11)14/h5-6,8-9H,2-4,7,10H2,1H3,(H,15,16) |

InChI Key |

ZJHXEIONJGUANU-UHFFFAOYSA-N |

SMILES |

CCCCCCNC(=O)C1=CC=CC=C1F |

Canonical SMILES |

CCCCCCNC(=O)C1=CC=CC=C1F |

Origin of Product |

United States |

Synthetic Methodologies and Synthetic Pathway Investigations for 2 Fluoro N Hexylbenzamide and Its Derivatives

General Synthetic Pathways to Fluorinated Benzamides

The synthesis of fluorinated benzamides can be achieved through several established chemical reactions. These methods offer versatility in terms of substrate scope and reaction conditions, allowing for the preparation of a wide range of derivatives.

Condensation Reactions with Acyl Chlorides and Amines

A primary and widely utilized method for the synthesis of benzamides is the condensation reaction between an acyl chloride and an amine. nih.govcam.ac.uk This nucleophilic acyl substitution reaction is known for its efficiency and broad applicability. The general mechanism involves the attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion to form the stable amide bond.

A common variant of this reaction is the Schotten-Baumann reaction, which is performed under basic conditions, often in a two-phase system of water and an organic solvent. wikipedia.orgresearchgate.net The base, typically an aqueous solution of sodium hydroxide (B78521) or pyridine, serves to neutralize the hydrochloric acid byproduct generated during the reaction. organic-chemistry.org This prevents the protonation of the unreacted amine, thereby ensuring its availability to participate in the reaction and maximizing the yield of the amide product. rsc.org

Buchwald-Hartwig-type Coupling Reactions for Benzamide (B126) Analogs

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. This reaction has become a cornerstone of modern organic synthesis due to its high functional group tolerance and broad substrate scope. While traditionally used for the synthesis of aryl amines, modifications of this methodology can be applied to generate benzamide analogs. The catalytic cycle typically involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired C-N coupled product and regenerate the palladium(0) catalyst.

Strategies for N-Alkylation and Subsequent Acylation

An alternative synthetic strategy involves the N-alkylation of a primary amide or a protected amine, followed by acylation. For instance, a primary benzamide can be deprotonated with a strong base to form an amidate anion, which can then be reacted with an alkyl halide in a nucleophilic substitution reaction. Subsequent deprotection (if necessary) and acylation would yield the final N-alkylated benzamide.

More commonly, a primary amine is first N-alkylated to produce a secondary amine. This secondary amine can then be acylated with an appropriate acyl chloride or carboxylic acid (using a coupling agent) to furnish the desired N,N-disubstituted benzamide. This stepwise approach allows for the introduction of different substituents on the nitrogen atom in a controlled manner.

Targeted Synthesis of 2-fluoro-N-hexylbenzamide and Structural Precursors

The targeted synthesis of this compound is most directly achieved through the condensation of 2-fluorobenzoyl chloride with hexylamine (B90201), a classic example of the Schotten-Baumann reaction. wikipedia.orgresearchgate.net The necessary precursors for this synthesis are 2-fluorobenzoic acid and hexylamine.

2-Fluorobenzoyl chloride is typically prepared from 2-fluorobenzoic acid by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. Hexylamine is a commercially available primary amine.

The synthesis of this compound proceeds by reacting 2-fluorobenzoyl chloride with hexylamine in the presence of a base. The reaction is often carried out in a suitable organic solvent like dichloromethane (B109758) (DCM) or diethyl ether at room temperature. researchgate.net An aqueous solution of a base, such as sodium hydroxide, is used to neutralize the HCl formed during the reaction.

Reaction Scheme:

Table 1: Reagents and Conditions for the Synthesis of this compound

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield |

| 2-Fluorobenzoyl chloride | Hexylamine | Aq. NaOH | Dichloromethane | Room Temp. | High |

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies and Analog Development

To explore the structure-activity relationships (SAR) of this compound, analogs can be synthesized by modifying different parts of the molecule. These modifications can provide insights into how structural changes affect the compound's biological activity.

Modifications of the N-Alkyl Chain:

The length and nature of the N-alkyl substituent can be varied to probe its influence on activity. A series of analogs can be prepared by reacting 2-fluorobenzoyl chloride with various primary amines.

Table 2: N-Alkyl Chain Derivatization of 2-fluorobenzamide (B1203369) for SAR Studies

| Amine | Resulting N-Substituent | Potential Impact on Properties |

| Butylamine | n-Butyl | Decreased lipophilicity |

| Octylamine | n-Octyl | Increased lipophilicity |

| Cyclohexylamine | Cyclohexyl | Introduction of steric bulk |

| Benzylamine | Benzyl | Introduction of an aromatic ring |

Modifications of the Phenyl Ring:

The fluorine substituent on the phenyl ring can be moved to different positions (meta or para) or replaced with other functional groups to assess the electronic and steric effects on activity.

Table 3: Phenyl Ring Derivatization of N-hexylbenzamide for SAR Studies

| Acyl Chloride | Substitution Pattern | Potential Electronic Effect |

| 3-Fluorobenzoyl chloride | meta-Fluoro | Altered electronic distribution |

| 4-Fluorobenzoyl chloride | para-Fluoro | Altered electronic distribution |

| 2-Chlorobenzoyl chloride | ortho-Chloro | Introduction of a different halogen |

| 2-Methylbenzoyl chloride | ortho-Methyl | Introduction of an electron-donating group |

Investigation of Reaction Conditions for Optimized Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be varied include the choice of solvent, base, temperature, and reaction time.

Solvent Effects: The choice of solvent can influence the solubility of reactants and the rate of reaction. Aprotic solvents like dichloromethane, diethyl ether, and tetrahydrofuran (B95107) are commonly used for this type of acylation. researchgate.net

Base Selection: Both inorganic bases (e.g., NaOH, K₂CO₃) and organic bases (e.g., triethylamine, pyridine) can be employed. The strength and solubility of the base can affect the reaction rate and the ease of workup.

Temperature Control: Acylation reactions are often exothermic. Running the reaction at a controlled temperature, such as 0 °C or room temperature, can help to minimize side reactions and improve the purity of the product.

Reaction Time: The reaction time should be sufficient to ensure complete conversion of the starting materials. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) can help determine the optimal reaction time.

Table 4: Optimization of Reaction Conditions for Benzamide Synthesis

| Parameter | Variation | Potential Outcome |

| Solvent | Dichloromethane vs. Tetrahydrofuran | Affects solubility and reaction rate |

| Base | NaOH vs. Triethylamine | Influences reaction rate and workup procedure |

| Temperature | 0 °C vs. Room Temperature | Can impact side product formation and purity |

| Reaction Time | 1 hour vs. 4 hours | Determines the extent of reaction completion |

Advanced Structural Elucidation and Solid State Analysis of Fluorinated Benzamides

Single-Crystal X-ray Diffraction Studies of Fluorinated Benzamide (B126) Architectures

No published single-crystal X-ray diffraction data for 2-fluoro-N-hexylbenzamide could be located. This information is essential for a definitive analysis of its solid-state architecture. In related fluorinated benzamides, the interplay between the amide group and the fluorine substituent is a key determinant of the crystal structure. For instance, studies on other N-substituted 2-fluorobenzamides often reveal a nearly planar amide unit, with a specific dihedral angle relative to the fluorobenzene ring.

Analysis of Molecular Conformation and Dihedral Angles

Without crystallographic data, a precise determination of the molecular conformation and the dihedral angles between the fluorophenyl group and the amide plane for this compound is not possible.

Characterization of Intermolecular Interactions: Hydrogen Bonding Networks (N-H⋯O, C-H⋯O, C-H⋯F)

The crystal packing of N-substituted benzamides is typically dominated by strong intermolecular N-H⋯O hydrogen bonds, which often link molecules into chains or dimers. Weaker C-H⋯O and C-H⋯F interactions frequently provide additional stabilization to the three-dimensional structure. A detailed description and tabulation of these interactions for this compound cannot be provided without experimental data.

Identification and Topological Properties of Fluorine-Involved Supramolecular Synthons

The fluorine atom in fluorinated benzamides is known to participate in various weak intermolecular interactions, leading to the formation of specific supramolecular synthons. These can include C-H⋯F-C, C-F⋯F-C, and C-F⋯π interactions. The identification and topological analysis of such synthons in the crystal packing of this compound require crystallographic evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Specific ¹H and ¹³C NMR spectra for this compound are not available in the searched literature. NMR spectroscopy is a fundamental technique for confirming the covalent structure of a molecule in solution.

Proton (¹H) NMR Spectral Analysis

A detailed analysis of the chemical shifts, multiplicities, and coupling constants for the aromatic, amide, and hexyl chain protons of this compound cannot be compiled.

Carbon-13 (¹³C) NMR Spectral Analysis

A precise list of ¹³C NMR chemical shifts for the carbonyl, aromatic, and aliphatic carbons of this compound cannot be provided.

Fluorine-19 (¹⁹F) NMR Spectral Characterization of Fluorine Substitution Patterns

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and powerful tool for the structural analysis of organofluorine compounds due to the 100% natural abundance and spin ½ nucleus of the ¹⁹F isotope. wikipedia.orgbiophysics.org The chemical shift of a fluorine nucleus is exquisitely sensitive to its local electronic environment, making ¹⁹F NMR ideal for distinguishing between different fluorine substitution patterns on an aromatic ring. biophysics.orgalfa-chemistry.com The chemical shifts for organofluorine compounds typically span a wide range, which minimizes signal overlap and simplifies spectral interpretation. wikipedia.org

For this compound, the single fluorine atom is located at the ortho position on the benzene (B151609) ring, adjacent to the N-hexylbenzamide substituent. The ¹⁹F NMR spectrum is expected to show a single resonance, the chemical shift of which is influenced by the electronic effects of the aromatic ring and the amide group. Aromatic fluorine chemical shifts are typically observed in the range of -100 to -200 ppm relative to a CFCl₃ standard. researchgate.net Specifically, for a fluorine atom on a benzene ring, the presence of the ortho-amide group is expected to influence the shielding environment. For example, the ¹⁹F NMR signal for the fluorine in N-(2,3-difluorophenyl)-2-fluorobenzamide appears at -114 ppm. mdpi.com

In addition to the chemical shift, spin-spin coupling between the ¹⁹F nucleus and adjacent ¹H nuclei provides crucial structural information. The fluorine atom in this compound will couple to the aromatic protons on the ring. The magnitude of the coupling constant (J) depends on the number of bonds separating the coupled nuclei.

³J (H-F) coupling: Coupling to the adjacent proton at the C3 position (ortho coupling) is typically the largest.

⁴J (H-F) coupling: Coupling to the proton at the C4 position (meta coupling) is smaller.

⁵J (H-F) coupling: Coupling to the proton at the C5 position (para coupling) is generally the smallest.

These coupling patterns result in a complex multiplet for the fluorine signal, which can be definitively used to confirm the 2-fluoro substitution pattern.

Table 1: Predicted ¹⁹F NMR Spectral Data for this compound

| Parameter | Predicted Value/Pattern | Structural Information |

| Chemical Shift (δ) | -110 to -125 ppm | Confirms the presence of an aryl fluoride (Ar-F). The specific range is influenced by the ortho-amide group. |

| Multiplicity | Doublet of triplets or complex multiplet | Arises from spin-spin coupling with aromatic protons. |

| Coupling Constants | ³J(H-F) > ⁴J(H-F) > ⁵J(H-F) | The magnitude of coupling confirms the relative positions of the fluorine and hydrogen atoms on the aromatic ring. |

Vibrational Spectroscopy Applications (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features: the secondary amide, the fluorinated aromatic ring, and the hexyl alkyl chain.

The secondary amide group gives rise to several distinct bands. The N-H stretching vibration typically appears as a sharp peak in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration, known as the Amide I band, is a very strong and sharp absorption that is highly characteristic of amides and is generally found between 1630 and 1690 cm⁻¹. masterorganicchemistry.com For instance, the amide carbonyl stretching frequency in 2-fluoro-N,N-diphenylbenzamide was identified at 1662 cm⁻¹. researchgate.net The N-H bending vibration (Amide II band) is also significant and typically occurs around 1510-1570 cm⁻¹.

The fluorinated benzene ring contributes to the spectrum with C=C stretching vibrations within the aromatic ring, usually appearing in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The C-F bond itself has a characteristic stretching frequency that is typically strong and found in the 1000-1350 cm⁻¹ region. The hexyl group will produce characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1375 cm⁻¹ and 1450 cm⁻¹.

Table 2: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Appearance |

| Secondary Amide | N-H Stretch | 3300 - 3500 | Strong, sharp |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to weak |

| Aliphatic C-H (Hexyl) | C-H Stretch | 2850 - 2960 | Strong |

| Amide Carbonyl | C=O Stretch (Amide I) | 1640 - 1680 | Very strong, sharp |

| Aromatic C=C | C=C Ring Stretch | 1450 - 1600 | Medium to weak, multiple bands |

| Secondary Amide | N-H Bend (Amide II) | 1510 - 1570 | Strong |

| Aryl Fluoride | C-F Stretch | 1200 - 1300 | Strong |

| Amide C-N | C-N Stretch | 1200 - 1350 | Medium |

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) in Complex Mixture Analysis Involving Benzamide Motifs

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful analytical technique used to characterize non-volatile materials that cannot be directly analyzed by conventional GC-MS. pnnl.govwikipedia.org The method involves the thermal decomposition (pyrolysis) of the sample in an inert atmosphere, which breaks the material down into smaller, more volatile fragments. chromatographyonline.com These fragments are then separated by gas chromatography and identified by mass spectrometry. rsc.org This technique is particularly useful for identifying polymeric materials and complex organic molecules in various matrices. researchgate.netnih.gov

When analyzing a complex mixture containing this compound, Py-GC/MS can provide a characteristic "fingerprint" of its thermal degradation products, allowing for its identification. pstc.org The pyrolysis of this compound would likely involve the cleavage of the weakest chemical bonds at high temperatures. The most probable points of fragmentation are the amide bond (C-N) and the bond between the nitrogen and the hexyl group (N-alkyl).

Key potential pyrolysis products include:

2-Fluorobenzonitrile: Formed by the cleavage of the amide bond followed by dehydration.

2-Fluorobenzamide (B1203369): A primary fragmentation product.

Benzene and Fluorobenzene: From more extensive fragmentation of the aromatic ring.

Hexene: Formed by the elimination of the hexyl group from the nitrogen atom.

Hexylamine (B90201): From the cleavage of the amide C-N bond.

The resulting chromatogram (pyrogram) would show a series of peaks corresponding to these fragments. The mass spectrum of each peak provides a molecular fingerprint that can be used to identify the specific fragment, thereby reconstructing the structure of the original molecule.

Table 3: Potential Pyrolysis Fragments of this compound

| Potential Fragment | Chemical Formula | Molecular Weight ( g/mol ) | Fragmentation Pathway |

| 2-Fluorobenzonitrile | C₇H₄FN | 121.11 | Cleavage and dehydration of the amide group |

| 2-Fluorobenzamide | C₇H₆FNO | 139.13 | Cleavage of the N-hexyl bond |

| Hexene | C₆H₁₂ | 84.16 | β-elimination of the hexyl group |

| Hexylamine | C₆H₁₅N | 101.19 | Cleavage of the amide C-N bond |

| Fluorobenzene | C₆H₅F | 96.10 | Loss of the amide side chain |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Design Principles for Fluorinated Benzamide (B126) Derivatives Based on Target Interactions

The introduction of fluorine into benzamide derivatives is a deliberate design strategy to enhance interactions with biological targets and improve drug-like properties. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—are leveraged to achieve specific therapeutic objectives. researchgate.netwikipedia.org

One key design principle is the use of fluorine to block metabolic oxidation. Aromatic rings are often susceptible to metabolism by cytochrome P450 enzymes, which can lead to rapid clearance. Placing a fluorine atom at a metabolically vulnerable position, such as the para-position of a benzene (B151609) ring, can prevent this oxidation, thereby increasing the compound's half-life and bioavailability. wikipedia.orgmdpi.com

Furthermore, the 2-fluoro-benzamide moiety itself can be crucial for direct target engagement. In a series of N-benzyl-2-fluorobenzamide derivatives designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), molecular modeling revealed that the 2-fluorobenzamide (B1203369) group actively participates in binding by chelating with the Zn2+ ion within the active channel of HDAC3. nih.gov This demonstrates a design principle where the fluorinated ring is not merely a passive structural element but an essential component of the pharmacophore responsible for target inhibition.

Fluorine can also modulate the acidity of nearby functional groups or engage in specific hydrogen-bonding and electrostatic interactions, which can significantly enhance binding affinity with a receptor. benthamscience.comresearchgate.net The strategic placement of fluorine can therefore fine-tune the electronic environment of the molecule to optimize its interaction with the target protein. researchgate.net

Table 1: Design Principles of Fluorination in Benzamide Scaffolds

| Design Principle | Consequence | Example Application |

|---|---|---|

| Metabolic Blocking | Prevents enzymatic oxidation of the aromatic ring. | Placing fluorine at the para-position to increase drug half-life. mdpi.com |

| Direct Target Interaction | The fluorinated moiety acts as a key binding element. | The 2-fluorobenzamide group chelates with Zn2+ in the HDAC3 active site. nih.gov |

| Modulation of Acidity | Alters the pKa of adjacent functional groups. | Enhances the acidity of an amide N-H for stronger hydrogen bonding. |

| Enhanced Binding Affinity | Forms favorable electrostatic or hydrogen-bond interactions. | Fluorine's electronegativity creates a dipole that interacts with polar residues in a binding pocket. benthamscience.com |

Quantitative Analysis of the Influence of Fluorine Atom Position and Number on Biological Activity

The biological activity of fluorinated benzamides is highly dependent on the position and number of fluorine atoms on the aromatic ring. SAR studies consistently show that altering the location of fluorine can dramatically change a compound's potency and efficacy.

For instance, in the development of Mycobacterium tuberculosis inhibitors based on the benzamide core, it was observed that electron-withdrawing groups, including fluorine, were less tolerated at the C-5 position of the benzamide ring. acs.org Conversely, studies on N-benzyl-2-fluorobenzamides found the 2-fluoro substitution to be a key component for potent dual inhibition of EGFR and HDAC3. nih.gov This highlights that the effect of fluorine is context-dependent and related to the specific topology of the target's binding site.

The addition of multiple fluorine atoms can further modulate activity. For example, the use of a difluoromethyl group can alter the electronic properties and lipophilicity differently than a single fluorine atom, which can be either beneficial or detrimental to the biological activity depending on the target. acs.org In the design of inhibitors for amyloid-β aggregation, a detailed SAR picture emerged from a series of ortho-para and meta-para double-substituted fluorinated benzenesulfonamides, where the specific arrangement of substituents was necessary for activity. nih.gov

Table 2: Influence of Fluorine Position on the Biological Activity of Benzamide Derivatives

| Fluorine Position | General Observation on Activity | Rationale/Mechanism | Source |

|---|---|---|---|

| Ortho (C-2) | Often crucial for activity in specific targets like HDACs. | Can participate directly in binding, e.g., by chelating with metal ions in the active site. | nih.gov |

| Meta (C-3) | Variable effects; can be used to fine-tune electronics and conformation. | Modifies the electronic distribution of the ring and the orientation of substituents. | |

| Para (C-4) | Often used to block metabolic oxidation. | Prevents hydroxylation by cytochrome P450 enzymes, increasing metabolic stability. | mdpi.com |

| Position C-5 | Can be detrimental to activity in certain scaffolds. | May introduce an unfavorable steric or electronic clash within the target's binding pocket. | acs.org |

Impact of N-Substituent (e.g., N-hexyl vs. N-methyl) Modifications on Pharmacological Profile

The substituent attached to the amide nitrogen (the N-substituent) plays a critical role in defining the pharmacological profile of benzamide derivatives. Modifications to this group can profoundly affect potency, selectivity, and pharmacokinetic properties.

Studies on benzamide inhibitors for Mycobacterium tuberculosis revealed a significant dependence of potency on the size of the substitution. acs.org It was found that converting a primary amide (N-H2) to a secondary amide, such as an N-methyl amide, resulted in better activity. acs.org This suggests that a substituent on the nitrogen is preferred for this particular target.

Expanding the N-substituent from a small group like methyl to a longer alkyl chain like hexyl generally increases the compound's lipophilicity. This can enhance membrane permeability and may lead to stronger binding through hydrophobic interactions within a corresponding pocket on the target protein. However, the optimal size of the N-substituent is highly target-dependent. In a study of σ receptor ligands, modifying the size of the amine ring fused to the benzamide core (from 5- to 7-membered rings) and altering the nitrogen's position within that ring critically impacted binding affinity, particularly for the σ2 subtype. nih.gov A larger or improperly oriented substituent could introduce steric hindrance, thereby reducing or ablating binding affinity. nih.gov Therefore, the N-hexyl group in 2-fluoro-N-hexylbenzamide is expected to occupy a specific hydrophobic pocket in its target, and its length and flexibility are likely optimized for this interaction.

Table 3: Effect of N-Substituent Modification on Benzamide Activity

| N-Substituent | Property Modified | General Impact on Pharmacological Profile |

|---|---|---|

| Primary Amide (-H) | Baseline | Often serves as a starting point for SAR exploration. |

| Small Alkyl (e.g., -Methyl) | Potency | Can increase potency compared to primary amides by providing additional interactions. acs.org |

| Long Alkyl (e.g., -Hexyl) | Lipophilicity, Hydrophobic Interactions | Increases lipophilicity; can significantly enhance binding if a corresponding hydrophobic pocket exists. |

| Cyclic/Fused Amines | Conformation, Selectivity | Restricts conformation and can introduce high specificity for certain receptor subtypes. nih.gov |

Elucidation of Electronic and Steric Effects on Receptor Binding Affinity and Enzyme Catalysis

The biological activity of fluorinated N-alkylbenzamides is governed by a combination of electronic and steric effects, which directly influence receptor binding and enzyme inhibition.

Electronic Effects: The primary electronic effect of the fluorine atom stems from its extreme electronegativity. This creates a strong inductive electron-withdrawing effect on the benzamide ring, which can deactivate the ring toward metabolic oxidation. mdpi.com This electronic perturbation can also modulate the acidity of the amide proton, potentially strengthening hydrogen bond donor capabilities. Furthermore, the C-F bond possesses a significant dipole moment, which can lead to favorable electrostatic interactions with polar residues in a protein's active site, thereby enhancing binding affinity. benthamscience.com

Steric Effects: The steric influence of fluorine is minimal due to its small van der Waals radius (1.47 Å), which is only slightly larger than that of hydrogen (1.20 Å). mdpi.com This unique property allows fluorine to act as a "super-hydrogen," where it can replace hydrogen to profoundly alter electronic properties with very little steric penalty. benthamscience.comresearchgate.net

Predictive Modeling and Statistical Data Correlation in SAR/QSAR for Benzamide Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the structural or physicochemical properties of a series of compounds with their biological activities. For benzamide scaffolds, QSAR studies are instrumental in understanding the key features required for activity and in designing new, more potent analogues. archivepp.com

A QSAR model is a mathematical equation that relates molecular descriptors to activity. unair.ac.id This process involves several key steps:

Data Set Generation: A series of benzamide derivatives with known biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can include electronic descriptors (e.g., partial charges), steric descriptors (e.g., molar refractivity), hydrophobic descriptors (e.g., LogP), and topological descriptors.

Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a model that best correlates the descriptors with the observed activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not over-fitted. jbclinpharm.org

For benzamide derivatives, a QSAR model might reveal that high activity is positively correlated with lipophilicity (LogP) and negatively correlated with a specific steric parameter, guiding chemists to design new molecules with higher LogP but without increasing steric bulk in a particular region. jppres.com These predictive models streamline the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success, thereby reducing the time and cost associated with trial-and-error approaches. unair.ac.idnih.gov

Table 4: Common Descriptors Used in QSAR for Benzamide Scaffolds

| Descriptor Type | Example | Physicochemical Property Represented |

|---|---|---|

| Hydrophobic | LogP, LogS | Lipophilicity, solubility, and ability to cross cell membranes. jppres.com |

| Electronic | Dipole Moment, Partial Atomic Charges | Distribution of electrons, ability to form electrostatic or hydrogen bonds. |

| Steric | Molar Refractivity (MR), van der Waals Volume | Molecular size, volume, and shape. jppres.com |

| Topological | Wiener Index, Connectivity Indices | Molecular branching and connectivity. |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.combiorxiv.org This technique is crucial for predicting the binding mode of a ligand, such as 2-fluoro-N-hexylbenzamide, within the active site of a target protein. The process involves sampling possible conformations of the ligand within the binding site and scoring them based on binding energy. nih.gov

The initial step in structure-based drug design is the accurate identification of binding sites on the target protein. These sites are typically clefts or pockets on the protein surface with specific physicochemical and geometric properties that are complementary to the ligand. oup.com Computational algorithms like Q-SiteFinder can predict these binding clefts based on energy calculations. oup.com

Beyond simple identification, these sites are analyzed for "hotspots"—specific regions or residues that contribute disproportionately to the binding free energy. nih.govmdpi.com Hotspots are often enriched in certain amino acids and are critical for the stability of the protein-ligand complex. Methods to identify them include computational alanine (B10760859) scanning and fragment-based mapping, where small molecular probes are computationally docked to the protein surface to identify regions of high binding propensity. nih.govnih.gov The identification of dynamic hotspots through Molecular Dynamics (MD) simulations reveals that charged residues such as aspartate, histidine, and arginine are frequently key players in ligand recognition and binding. mdpi.com

Once a binding site is identified, molecular docking algorithms predict the most favorable binding pose of this compound. This involves exploring the rotational and translational degrees of freedom of the ligand and the flexibility of the protein's side chains. nih.gov The final predicted conformation is the one with the lowest energy score, which represents the most stable complex. nih.gov

A scoring function is used to estimate the binding affinity, typically expressed as a binding energy (e.g., in kcal/mol). Lower binding energy values indicate a higher predicted affinity. These scores are derived from empirical or physics-based energy functions that account for intermolecular interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions. mdpi.com

To illustrate the nature of docking results, the following table presents example binding energies from a docking study of various ligands into a protein target.

| Compound | Target Protein | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| Ligand A | Kinase 1 | -9.2 |

| Ligand B | Kinase 1 | -8.5 |

| Ligand C | Protease 1 | -10.1 |

| Ligand D | Protease 1 | -7.8 |

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Protein Interactions

While molecular docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic perspective. nih.gov MD simulations model the atomic-level movements of the protein-ligand complex over time by solving Newton's equations of motion. nih.goveasychair.org This technique is invaluable for assessing the stability of a predicted docking pose and understanding the conformational changes that may occur upon ligand binding. rsc.orgnih.gov By simulating the complex in a solvated environment, MD can confirm whether key interactions observed in docking are maintained over time, providing a more rigorous validation of the binding hypothesis. reddit.com

Quantum Chemical Analysis of Electronic Structure, Charge Distribution, and Reactivity

Quantum chemical methods, such as Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of this compound. researchgate.net These calculations provide insights into the molecule's electronic structure, charge distribution, and inherent reactivity, which are fundamental to its interaction with a biological target. researchgate.net

Key properties calculated include:

Electronic Structure: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps to understand the molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity. researchgate.net

Charge Distribution: Methods like Natural Population Analysis (NPA) calculate the partial atomic charges on each atom, revealing the molecule's electrostatic potential and identifying sites prone to electrostatic interactions. nih.gov

Reactivity: Quantum descriptors such as the electrophilicity index can predict the molecule's reactivity towards nucleophiles. nih.gov

The following table shows representative data that would be generated from a quantum chemical analysis of a benzamide (B126) analog.

| Quantum Chemical Property | Calculated Value | Unit |

|---|---|---|

| HOMO Energy | -6.85 | eV |

| LUMO Energy | -0.95 | eV |

| HOMO-LUMO Gap | 5.90 | eV |

| Dipole Moment | 3.41 | Debye |

| Electrophilicity Index (ω) | 1.58 | eV |

In Silico Virtual Screening Methodologies for Novel Lead Compound Discovery

In silico virtual screening is a powerful strategy used to search large chemical libraries for novel compounds that are likely to bind to a specific biological target. nih.govbiosolveit.dewjpmr.com This approach significantly accelerates the early stages of drug discovery by prioritizing a smaller, more manageable number of compounds for experimental testing. globalresearchonline.net If this compound were identified as an active compound, two main virtual screening strategies could be employed to discover novel analogs:

Structure-Based Virtual Screening (SBVS): This method uses molecular docking to screen large libraries of compounds against the 3D structure of the target protein. rsc.org Compounds are ranked based on their docking scores, and the top-ranking molecules are selected as potential hits.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. globalresearchonline.net This approach searches for molecules in a database that have structural or chemical similarities to a known active compound, such as this compound, based on the principle that similar molecules often have similar biological activities. rsc.org

Conformational Analysis and Energy Landscape Mapping of this compound and Analogs

Conformational analysis involves studying the different three-dimensional arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. acs.org For this compound, this includes the orientation of the hexyl chain relative to the benzamide core and the rotation around the amide bond. Crystal structure studies of related fluorinated benzamides show that the aromatic rings are often nearly coplanar, with the central amide group twisted at a specific angle relative to the rings. mdpi.com Computational methods can systematically explore the potential energy surface of the molecule to identify low-energy, stable conformations. acs.org

An energy landscape map provides a visualization of these conformations and the energetic barriers between them. nih.govnih.gov By mapping the energy as a function of key dihedral angles, researchers can understand the molecule's flexibility and the relative populations of its different conformers, which is crucial for understanding how it might adapt its shape to fit into a protein's binding site. researchgate.net

Future Directions and Emerging Research Avenues for 2 Fluoro N Hexylbenzamide

Exploration of Novel Biological Targets for 2-fluoro-N-hexylbenzamide Analogs Beyond Established Pathways

The benzamide (B126) scaffold is a versatile pharmacophore present in a wide array of biologically active compounds. nih.gov Derivatives have been investigated as anticancer agents, DNA minor groove binders, and antagonists for metabotropic glutamate (B1630785) receptor 5. nih.gov While some benzamides are known inhibitors of enzymes like poly(ADP-ribose)polymerase (PARP) or Inosine 5'-monophosphate dehydrogenase (IMPDH), the future for this compound analogs lies in exploring targets beyond these established pathways. nih.gov

Researchers are likely to investigate novel targets to expand the therapeutic potential of this chemical series. The structural features of this compound—a fluorinated aromatic ring coupled with a flexible hexyl chain—suggest potential interactions with a variety of biological macromolecules. Future screening efforts could focus on targets implicated in neurodegenerative diseases, inflammation, and metabolic disorders. For instance, certain benzamide derivatives have shown activity as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, suggesting a potential role in managing Alzheimer's disease. nih.govresearchgate.net Analogs of this compound could be designed and screened against a panel of G-protein coupled receptors (GPCRs), ion channels, and kinases that have not been traditionally associated with benzamides. High-throughput screening campaigns using diverse cell-based and biochemical assays will be crucial in identifying these novel interactions.

Table 1: Potential Novel Biological Targets for this compound Analogs

| Target Class | Specific Example(s) | Rationale for Exploration |

|---|---|---|

| Kinases | Janus kinases (JAKs), Rho-associated coiled-coil containing protein kinases (ROCKs) | Known involvement in inflammatory and autoimmune diseases; benzamide scaffolds can be adapted to fit ATP-binding sites. |

| Ion Channels | Transient receptor potential (TRP) channels, Voltage-gated sodium channels | Modulation of these channels is key in pain and sensory disorders; the lipophilic hexyl group may facilitate membrane interaction. |

| Nuclear Receptors | Peroxisome proliferator-activated receptors (PPARs), Farnesoid X receptor (FXR) | Important targets for metabolic diseases; the benzamide structure can mimic endogenous ligands. |

| Epigenetic Targets | Histone deacetylases (HDACs), Bromodomain-containing proteins | Benzamides have been shown to cross the blood-brain barrier and could influence gene expression in CNS disorders. spandidos-publications.com |

Development of Advanced Synthetic Methodologies for Accessing Complex Benzamide Structures

The synthesis of N-substituted benzamides is traditionally achieved by reacting an activated carboxylic acid with an amine. nih.gov However, accessing structurally complex and diverse analogs of this compound for structure-activity relationship (SAR) studies requires more advanced and efficient synthetic methodologies. Future research will likely focus on innovative strategies that offer greater control, higher yields, and access to novel chemical space.

One promising area is the use of multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules from simple starting materials in a single step, enhancing efficiency and reducing waste. mdpi.com Palladium-catalyzed reactions, for example, have been employed for the synthesis of complex heterocyclic structures incorporating a benzamide moiety. mdpi.com Other modern techniques could include:

Late-stage functionalization: Introducing key functional groups, such as the fluorine atom or modifying the hexyl chain, at a later stage of the synthesis. This allows for the rapid diversification of a common intermediate.

Flow chemistry: Utilizing continuous-flow reactors can improve reaction efficiency, safety, and scalability, enabling the rapid production of a library of benzamide analogs for screening.

Biocatalysis: Employing enzymes to catalyze amide bond formation can offer high selectivity and milder reaction conditions compared to traditional chemical methods.

These advanced methods will be instrumental in creating libraries of complex benzamide derivatives with varied substituents and properties, facilitating the exploration of their biological potential.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding of Compound Action

To fully understand the biological effects of this compound and its analogs, future research will move beyond single-target interactions and embrace a systems-level approach. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the cellular response to compound treatment. nih.govresearchgate.net

This multi-omics approach can uncover the mechanism of action, identify biomarkers for efficacy, and reveal potential off-target effects. nih.gov For example, treating cells with a this compound analog and subsequently analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolic pathways (metabolomics) could reveal the downstream consequences of target engagement. nih.gov This integrated data can help construct detailed network models of the compound's action, elucidating how it perturbs cellular signaling and metabolic pathways. researchgate.net Methodologies for integrating these diverse and high-dimensional datasets are continually evolving, with both multi-staged and meta-dimensional analysis approaches being utilized. nih.gov

Development of Advanced Computational Models for Predictive Biology and Rational Drug Design

Computational methods are indispensable in modern drug discovery for accelerating the design and optimization of new therapeutic agents. patsnap.comwiley.com For this compound, future research will heavily rely on advanced computational models to guide the design of analogs with improved potency, selectivity, and pharmacokinetic properties.

Key computational approaches will include:

Molecular Docking: Simulating the binding of this compound analogs to the three-dimensional structures of potential biological targets can predict binding affinity and orientation, guiding the design of more potent molecules. patsnap.com

Quantitative Structure-Activity Relationship (QSAR): By correlating the structural features of a series of benzamide analogs with their biological activity, QSAR models can be developed to predict the activity of novel, unsynthesized compounds. patsnap.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound-target complex over time, helping to understand the stability of the interaction and the role of conformational changes. patsnap.com

Machine Learning and AI: AI-driven platforms can analyze vast datasets to identify complex patterns and predict a range of properties, from biological activity to metabolic stability, enabling a more efficient exploration of chemical space. wiley.comllnl.gov

These predictive models will reduce the reliance on trial-and-error synthesis and testing, allowing for a more focused and rational approach to drug design. nih.gov

Strategies for Modulating Pharmacokinetic Profiles (e.g., metabolic stability, brain/plasma distribution) in Preclinical Models

The therapeutic success of any compound is highly dependent on its pharmacokinetic profile, which includes its absorption, distribution, metabolism, and excretion (ADME). A key area of future research for this compound will be the strategic modulation of these properties in preclinical models. The goal is to optimize characteristics like metabolic stability and distribution to specific tissues, such as the brain.

Metabolic Stability: The presence of the fluorine atom in this compound is a common strategy to block potential sites of metabolism, which can enhance the compound's half-life. mdpi.com However, other parts of the molecule, like the hexyl chain, may be susceptible to metabolic breakdown. Future work will involve synthesizing analogs with modifications designed to improve metabolic stability. For instance, introducing heteroatoms into the alkyl chain or modifying its branching could hinder enzymatic degradation. nih.gov In vitro assays using human liver microsomes will be essential for evaluating the metabolic stability of new derivatives. mdpi.com

Brain/Plasma Distribution: For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is critical. spandidos-publications.com The physicochemical properties of this compound, such as its lipophilicity imparted by the hexyl group, will influence its distribution. Strategies to modulate brain penetration could involve altering lipophilicity or exploring transporter-mediated uptake. Preclinical studies in rodents, using techniques like microdialysis, will be necessary to quantify brain and plasma concentrations and determine the brain-to-plasma distribution ratio. nih.govresearchgate.net The plasma protein binding of the compound will also be a critical parameter to measure, as high binding can limit the amount of free drug available to exert its effect. nih.gov

Table 2: Preclinical Pharmacokinetic Parameters and Modulation Strategies

| Parameter | Importance | Potential Modulation Strategy | Preclinical Assessment Method |

|---|---|---|---|

| Metabolic Stability | Determines compound half-life and duration of action. | Introduce metabolic blockers (e.g., fluorine); modify metabolically liable sites. | In vitro incubation with liver microsomes. mdpi.com |

| Brain Penetration | Crucial for CNS-acting drugs. | Optimize lipophilicity; design for active transport across the BBB. | In vivo rodent studies measuring brain and plasma concentrations. nih.gov |

| Plasma Protein Binding | Affects the concentration of free, active drug. | Modify structure to alter binding affinity for plasma proteins like albumin. | In vitro equilibrium dialysis or ultrafiltration. nih.gov |

| Oral Bioavailability | Efficiency of absorption after oral administration. | Improve solubility; enhance stability in the gastrointestinal tract. | Oral vs. intravenous dosing in preclinical models. nih.gov |

By systematically applying these strategies, researchers can fine-tune the pharmacokinetic profile of this compound analogs to develop candidates with desirable drug-like properties for further development.

Q & A

Q. What are the established synthetic routes for 2-fluoro-N-hexylbenzamide, and how do reaction conditions influence yield?

The synthesis of this compound typically involves coupling 2-fluorobenzoic acid derivatives with hexylamine. Key steps include:

- Activation of the carboxylic acid : Use of reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC) to generate reactive intermediates such as acid chlorides or activated esters .

- Amide bond formation : Reaction with hexylamine under inert conditions (e.g., N₂ atmosphere) in solvents like dichloromethane (DCM) or tetrahydrofuran (THF). Pyridine may be added to neutralize HCl byproducts .

- Purification : Column chromatography or recrystallization to isolate the product.

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Activation | SOCl₂, reflux, 2 h | 85-90% | |

| Coupling | Hexylamine, DCM, RT, 12 h | 70-75% |

Q. What analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the fluorine substituent’s position and hexyl chain integration. Fluorine’s electron-withdrawing effect deshields adjacent protons .

- X-ray Crystallography : For resolving crystal packing and intermolecular interactions (e.g., hydrogen bonds involving the amide group) .

- Mass Spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns.

Q. What safety precautions are critical when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of fine particles .

- Waste Disposal : Follow institutional guidelines for halogenated organic waste .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for biological targets?

- Substituent Modification : Replace the hexyl chain with branched alkyl groups to study steric effects on target binding .

- Fluorine Positioning : Compare bioactivity of 2-fluoro vs. 3-fluoro analogs to assess electronic effects on receptor affinity .

- In Silico Docking : Use software like AutoDock to predict binding modes with enzymes (e.g., kinases) .

Q. What computational methods predict the physicochemical properties of this compound?

Q. Table 2: Computational Parameters

| Property | Method | Predicted Value | Reference |

|---|---|---|---|

| LogP | QSPR | 3.8 ± 0.2 | |

| Dipole Moment | DFT | 4.2 Debye |

Q. How should researchers address contradictory data in solubility or bioactivity studies?

Q. What crystallographic insights inform the design of this compound derivatives?

Q. How can FAIR data principles improve reproducibility in this compound research?

- Data Sharing : Deposit spectral data (NMR, XRD) in repositories like Chemotion or RADAR4Chem .

- Metadata Standards : Document reaction conditions (e.g., solvent purity, catalyst lot numbers) in electronic lab notebooks (ELNs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.